molecular formula C16H14ClF3N2O2S B2918995 (Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine CAS No. 338758-54-6

(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine

Cat. No. B2918995
CAS RN: 338758-54-6
M. Wt: 390.81
InChI Key: WHOKKIDCOFLCLP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine is a useful research compound. Its molecular formula is C16H14ClF3N2O2S and its molecular weight is 390.81. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Energy Storage

HMS571D04: may be utilized in the development of two-dimensional (2D) nanomaterials for electrochemical energy storage. These materials, such as manganese-based compounds, have high surface area-to-volume ratios and rich redox states, which are beneficial for applications like batteries and supercapacitors .

Catalysis

The compound could serve as a catalyst or a component in catalyst design, especially in reactions requiring high thermal stability and resistance to harsh chemical environments . This can be particularly relevant in petrochemical processes and environmental remediation .

Biomarker Identification

In the field of translational research , HMS571D04 might be involved in the identification and verification of biomarker panels. This is crucial for diseases diagnosis, where specific biomarkers are needed for early detection .

Drug Discovery

The unique structure of HMS571D04 suggests potential applications in drug discovery , especially as a scaffold for developing new pharmaceuticals that target specific proteins or pathways involved in diseases .

Material Sciences

This compound could be instrumental in the theoretical design and characterization of new sustainable materials . These materials could be used for lighting, solar energy conversion, and other applications that require materials with specific optical or electronic properties .

Analytical Chemistry

HMS571D04 might be used in the development of analytical methods, particularly in mass spectrometry . Its structure could help in the creation of standards or reagents that improve the accuracy and specificity of mass spectrometric analyses .

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c1-22(2)10-14(25(23,24)12-6-4-3-5-7-12)15-13(17)8-11(9-21-15)16(18,19)20/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOKKIDCOFLCLP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C=C(C=N1)C(F)(F)F)Cl)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine

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